molecular formula C10H10O B3148325 1-(3-Vinylphenyl)ethanone CAS No. 64217-99-8

1-(3-Vinylphenyl)ethanone

Cat. No. B3148325
CAS RN: 64217-99-8
M. Wt: 146.19 g/mol
InChI Key: YJKURLAXYPVMHQ-UHFFFAOYSA-N
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Description

“1-(3-Vinylphenyl)ethanone” is a chemical compound with the molecular formula C10H10O . It has an average mass of 146.186 Da and a monoisotopic mass of 146.073166 Da .


Molecular Structure Analysis

The molecular structure of “1-(3-Vinylphenyl)ethanone” consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the resources I have.

Scientific Research Applications

Occurrences and Toxicities of Organic Compounds in Sunscreens

Benzophenone-3 (BP-3), a common component in sunscreens, has been extensively studied due to its environmental release and potential impacts on aquatic ecosystems. The study conducted by Kim & Choi (2014) details the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3, highlighting its lipophilicity, photostability, bioaccumulation, and rapid absorption through oral and dermal routes. The paper discusses BP-3 transformation into major metabolites, detection in various environments, and its endocrine-disrupting capacity, indicating a need for further research on its long-term exposure effects in aquatic ecosystems Kim & Choi, 2014.

Advances in Hydroxycoumarin Chemistry

The chemistry of hydroxycoumarins, which are significant in natural compounds and synthetic organic chemistry, was reviewed by Yoda (2020). This review covers the synthesis, reactivity, and applications of 3-hydroxycoumarin, emphasizing its importance due to its chemical, photochemical, and biological properties. The study uses salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds for synthesis, illustrating the versatility and potential biological applications of hydroxycoumarin derivatives Yoda, 2020.

properties

IUPAC Name

1-(3-ethenylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKURLAXYPVMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Vinylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MI Hussain, Y Feng, L Hu, Q Deng… - The Journal of …, 2018 - ACS Publications
The copper(II)-promoted free-radical oxidative difunctionalization of terminal alkenes to access ketoazides by utilizing molecular oxygen has been reported. A series of styrene …
Number of citations: 28 pubs.acs.org
TJ Donohoe, MA Kabeshov, AH Rathi… - Organic & Biomolecular …, 2012 - pubs.rsc.org
A range of heterocycles, namely thiazoles, imidazoles, imidazopyridines, thiazolidines and dimethoxyindoles, have been synthesised directly from alkenesvia a two-step ketoidoination/…
Number of citations: 106 pubs.rsc.org

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